molecular formula C20H24ClN3O B609166 ML398 hydrochloride CAS No. 1379510-21-0

ML398 hydrochloride

Cat. No. B609166
M. Wt: 357.882
InChI Key: UVMILKJETIKUBK-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML398 is potent D4 receptor Antagonist with IC50 = 130 nM and K i = 36 nM and shows no activity against the other dopamine receptors tested (>20 μM against D1, D2S, D2L, D3, and D5). Further in vivo studies showed that ML398 reversed cocaine-induced hyperlocomotion at 10 mg/kg. ML398 shows >100-fold selectivity for the other dopamine receptors.

Scientific Research Applications

1. Discovery and Characterization as a D4 Receptor Antagonist

ML398 hydrochloride has been identified as a potent and selective antagonist of the dopamine 4 (D4) receptor. A study detailed the structure-activity relationship of a chiral morpholine-based scaffold leading to ML398, which demonstrated potent activity against the D4 receptor with no significant activity against other dopamine receptors. This selectivity makes ML398 a valuable tool in neuroscience research, particularly for studying the role of the D4 receptor in various neurological and psychiatric disorders (Berry et al., 2014).

2. Role in Biotechnology and Bioanalytical Chemistry

Another study explored the use of resurfaced proteins for biotechnology and bioanalytical chemistry applications. While this study does not directly involve ML398, it exemplifies the type of innovative research in protein engineering and molecular toolkits that are relevant in the broader context of scientific research similar to ML398's applications (Lei et al., 2015).

3. Application in Fingerprinting Methods

The use of multiple-locus variable-number tandem-repeat assay (MLVA) and pulsed-field gel electrophoresis (PFGE) in fingerprinting methicillin-resistant Staphylococcus aureus (MRSA) sequence type 398 is another example of advanced techniques in microbiological research. While this study does not involve ML398 hydrochloride directly, it showcases the level of detail and precision achievable in modern microbiology, similar to the potential applications of ML398 in scientific research (Rasschaert et al., 2009).

properties

CAS RN

1379510-21-0

Product Name

ML398 hydrochloride

Molecular Formula

C20H24ClN3O

Molecular Weight

357.882

IUPAC Name

(R)-4-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenethylmorpholine hydrochloride

InChI

InChI=1S/C20H23N3O.ClH/c1-2-6-16(7-3-1)10-11-17-14-23(12-13-24-17)15-20-21-18-8-4-5-9-19(18)22-20;/h1-9,17H,10-15H2,(H,21,22);1H/t17-;/m1./s1

InChI Key

UVMILKJETIKUBK-UNTBIKODSA-N

SMILES

[H]Cl.C1(CN2C[C@@H](CCC3=CC=CC=C3)OCC2)=NC4=CC=CC=C4N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML398;  ML-398;  ML 398. ML398 HCl salt.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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